丙酮酸激酶M2抑制剂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PKM2-IN-1 is a chemical compound known for its inhibitory effects on pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in the glycolytic pathway. PKM2 is involved in the conversion of phosphoenolpyruvate to pyruvate, a key step in cellular metabolism. PKM2-IN-1 has been identified as a potential therapeutic agent due to its ability to modulate the activity of PKM2, making it a promising candidate for cancer treatment .

科学研究应用

PKM2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the glycolytic pathway and the role of PKM2 in cellular metabolism. In biology, PKM2-IN-1 is employed to investigate the regulatory mechanisms of PKM2 and its impact on cellular processes such as proliferation and apoptosis .

In medicine, PKM2-IN-1 is being explored as a potential therapeutic agent for cancer treatment. Its ability to inhibit PKM2 makes it a promising candidate for targeting cancer cells that rely on glycolysis for energy production. Additionally, PKM2-IN-1 has applications in the study of autoimmune diseases and inflammatory responses, as it can modulate immune cell metabolism and function .

作用机制

PKM2-IN-1 exerts its effects by inhibiting the activity of PKM2, thereby disrupting the glycolytic pathway. PKM2 exists in both tetrameric and dimeric forms, with the tetramer being the active form that catalyzes the conversion of phosphoenolpyruvate to pyruvate. PKM2-IN-1 binds to the dimeric form of PKM2, preventing its conversion to the active tetrameric form .

This inhibition leads to a decrease in pyruvate production and subsequent ATP generation, which is crucial for the survival and proliferation of cancer cells. Additionally, PKM2-IN-1 affects various signaling pathways involved in cell growth, apoptosis, and immune responses, making it a versatile compound for therapeutic applications .

安全和危害

未来方向

PKM2 is one of the promising targets for innovative drug discovery, especially for the developments of antitumor therapeutics . Further studies on the immune mechanisms of PKM2 are expected to provide more new ideas and drug targets for immunotherapy of inflammatory and autoimmune diseases, guiding drug development and disease treatment .

生化分析

Biochemical Properties

The PKM2 inhibitor interacts with the PKM2 enzyme, which is involved in the final step of glycolysis . The inhibitor has an IC50 value of 2.95 μM, indicating its potent inhibitory effect on PKM2 . The interaction between the PKM2 inhibitor and the PKM2 enzyme is dose-dependent, with higher concentrations of the inhibitor leading to greater inhibition of the enzyme .

Cellular Effects

The PKM2 inhibitor impacts various cellular processes by influencing the function of the PKM2 enzyme. By inhibiting PKM2, the PKM2 inhibitor can disrupt glycolysis, leading to alterations in cellular metabolism . This can affect cell signaling pathways and gene expression, potentially influencing cell growth and proliferation .

Molecular Mechanism

The PKM2 inhibitor exerts its effects at the molecular level by binding to the PKM2 enzyme and inhibiting its activity . This interaction prevents the PKM2 enzyme from catalyzing the conversion of phosphoenolpyruvate to pyruvate, a key step in glycolysis . As a result, the PKM2 inhibitor can influence gene expression and metabolic processes within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the PKM2 inhibitor can change over time. The stability and degradation of the PKM2 inhibitor can influence its long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, the effects of the PKM2 inhibitor can vary with different dosages. Higher doses of the PKM2 inhibitor can lead to more pronounced inhibition of the PKM2 enzyme . High doses may also result in toxic or adverse effects, highlighting the importance of careful dosage control .

Metabolic Pathways

The PKM2 inhibitor is involved in the glycolytic pathway by interacting with the PKM2 enzyme . This interaction can affect metabolic flux and metabolite levels within the cell .

Subcellular Localization

The subcellular localization of the PKM2 inhibitor can influence its activity and function. The PKM2 inhibitor likely targets the cytoplasm, where the PKM2 enzyme is typically located

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of PKM2-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the use of benzyl bromide and potassium tert-butoxide in dimethylformamide, followed by further reactions with tert-butyl 3-(bromomethyl)phenylcarbamate and hydrochloric acid in dioxane . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of PKM2-IN-1 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions: PKM2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory effects on PKM2.

Common Reagents and Conditions: Common reagents used in the reactions involving PKM2-IN-1 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving PKM2-IN-1 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of PKM2-IN-1, while substitution reactions can produce various substituted analogs with enhanced biological activity.

相似化合物的比较

PKM2-IN-1 is unique in its specific inhibition of PKM2, distinguishing it from other compounds that target different enzymes in the glycolytic pathway. Similar compounds include PKM2 activator 2, dimethylaminomicheliolide hydrochloride, and mitapivat, which also modulate the activity of PKM2 but through different mechanisms .

PKM2-IN-1 stands out due to its high specificity and potency, with an IC50 value of 2.95 μM . This makes it a valuable tool for studying the role of PKM2 in various biological processes and for developing targeted therapies for diseases such as cancer.

属性

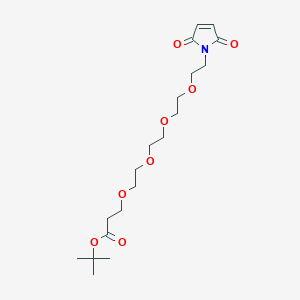

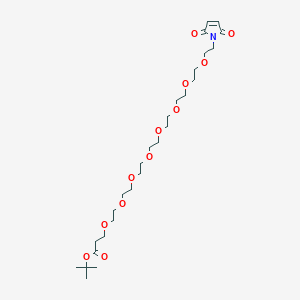

IUPAC Name |

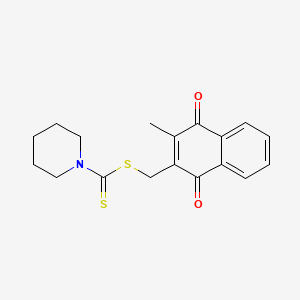

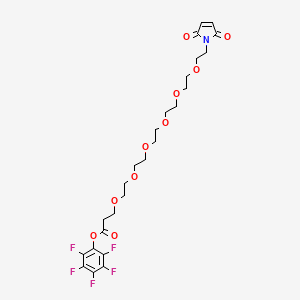

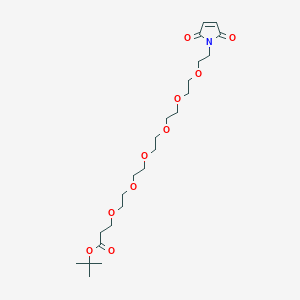

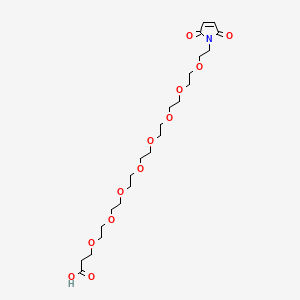

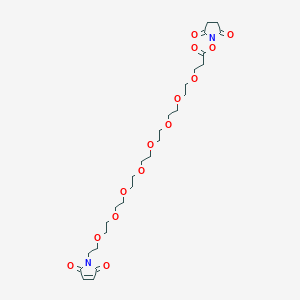

(3-methyl-1,4-dioxonaphthalen-2-yl)methyl piperidine-1-carbodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S2/c1-12-15(11-23-18(22)19-9-5-2-6-10-19)17(21)14-8-4-3-7-13(14)16(12)20/h3-4,7-8H,2,5-6,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAFOGVMELKGRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CSC(=S)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

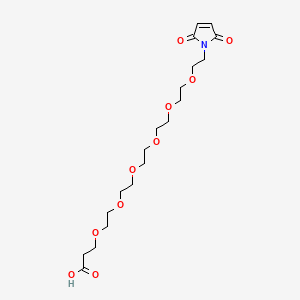

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)